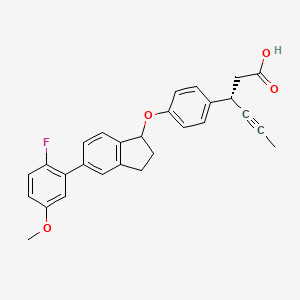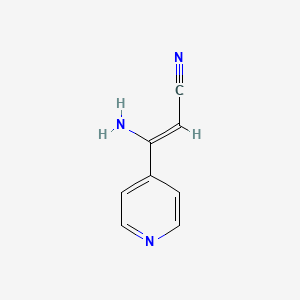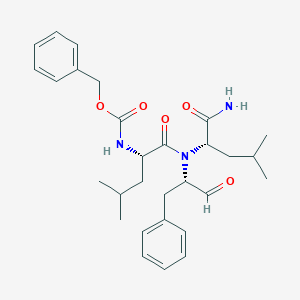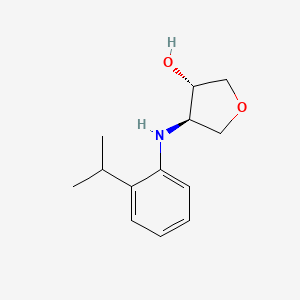![molecular formula C19H20N2O7 B13363696 5-(tert-Butyl) 4-(1,3-dioxoisoindolin-2-yl) 2-oxa-5-azabicyclo[2.2.1]heptane-4,5-dicarboxylate](/img/structure/B13363696.png)
5-(tert-Butyl) 4-(1,3-dioxoisoindolin-2-yl) 2-oxa-5-azabicyclo[2.2.1]heptane-4,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(tert-Butyl) 4-(1,3-dioxoisoindolin-2-yl) 2-oxa-5-azabicyclo[221]heptane-4,5-dicarboxylate is a complex organic compound with a unique structure that includes a bicyclic system, an isoindolinone moiety, and a tert-butyl group
准备方法
The synthesis of 5-(tert-Butyl) 4-(1,3-dioxoisoindolin-2-yl) 2-oxa-5-azabicyclo[2.2.1]heptane-4,5-dicarboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Isoindolinone Moiety: This step involves the reaction of phthalic anhydride with an amine to form the isoindolinone structure.
Introduction of the Bicyclic System: The bicyclic system can be introduced through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Addition of the tert-Butyl Group: The tert-butyl group is typically introduced via a tert-butylation reaction, using tert-butyl chloride and a strong base such as sodium hydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
5-(tert-Butyl) 4-(1,3-dioxoisoindolin-2-yl) 2-oxa-5-azabicyclo[2.2.1]heptane-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the tert-butyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
5-(tert-Butyl) 4-(1,3-dioxoisoindolin-2-yl) 2-oxa-5-azabicyclo[2.2.1]heptane-4,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or mechanical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of polymers and other complex organic molecules.
作用机制
The mechanism of action of 5-(tert-Butyl) 4-(1,3-dioxoisoindolin-2-yl) 2-oxa-5-azabicyclo[2.2.1]heptane-4,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. The tert-butyl group and isoindolinone moiety contribute to its binding affinity and specificity.
相似化合物的比较
Similar compounds to 5-(tert-Butyl) 4-(1,3-dioxoisoindolin-2-yl) 2-oxa-5-azabicyclo[2.2.1]heptane-4,5-dicarboxylate include:
tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)piperidine-1-carboxylate: This compound has a similar isoindolinone moiety but differs in its bicyclic system.
tert-Butyl 2-(1,3-dioxoisoindolin-2-yl)acetate: This compound shares the isoindolinone structure but lacks the bicyclic system and has a simpler ester group.
tert-Butyl 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate: This compound features a thalidomide analogue and a hydrophilic PEG spacer, making it distinct in its applications.
The uniqueness of this compound lies in its combination of a bicyclic system with an isoindolinone moiety and a tert-butyl group, which imparts specific chemical and biological properties.
属性
分子式 |
C19H20N2O7 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC 名称 |
5-O-tert-butyl 4-O-(1,3-dioxoisoindol-2-yl) 2-oxa-5-azabicyclo[2.2.1]heptane-4,5-dicarboxylate |
InChI |
InChI=1S/C19H20N2O7/c1-18(2,3)27-17(25)20-9-11-8-19(20,10-26-11)16(24)28-21-14(22)12-6-4-5-7-13(12)15(21)23/h4-7,11H,8-10H2,1-3H3 |
InChI 键 |
VQBAHJKMWMKEEM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC2CC1(CO2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(Ethylsulfanyl)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363632.png)
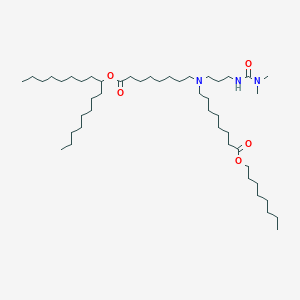
![N-[2-(4-hydroxyphenyl)ethyl]-3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13363641.png)
![6-[3-(Benzyloxy)phenyl]-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363649.png)
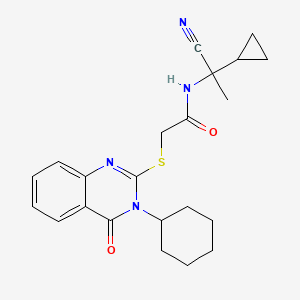
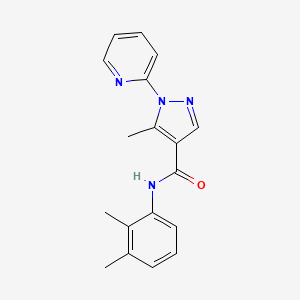
![N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363665.png)
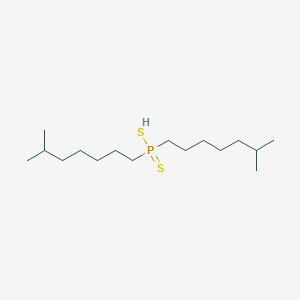
![2-Chloro-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether](/img/structure/B13363684.png)
